molecular formula C16H17F6N5O B11692598 N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine

N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11692598
M. Wt: 409.33 g/mol
InChI Key: IYBYNKMFAKRALS-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative characterized by a 1,3,5-triazine core substituted with diethylamine, phenylamine, and a hexafluoroisopropyloxy group. This compound is synthesized via nucleophilic aromatic substitution, as demonstrated in related triazine derivatives (e.g., ), where diethylamine reacts with a chlorinated triazine intermediate in the presence of a base. The hexafluoroisopropyloxy group enhances stability and hydrophobicity, making it distinct from simpler triazine analogs.

Properties

Molecular Formula

C16H17F6N5O

Molecular Weight

409.33 g/mol

IUPAC Name

2-N,2-N-diethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H17F6N5O/c1-3-27(4-2)13-24-12(23-10-8-6-5-7-9-10)25-14(26-13)28-11(15(17,18)19)16(20,21)22/h5-9,11H,3-4H2,1-2H3,(H,23,24,25,26)

InChI Key

IYBYNKMFAKRALS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The diethyl, phenyl, and hexafluoropropan-2-yloxy groups are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct substitution pattern.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.

    Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperature control, and catalysts, to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N2-DIETHYL-6-[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine)

  • Structure : Chlorine at the 6-position; diethylamine at 2- and 4-positions.
  • Key Differences :
    • Substituent : Chlorine vs. hexafluoroisopropyloxy.
    • Reactivity : Chlorine is a strong leaving group, enabling herbicide activity (), whereas the hexafluoroisopropyloxy group reduces nucleophilic substitution reactivity.
    • Applications : Simazine is a herbicide, while the fluorinated target compound may have applications in pharmaceuticals or materials science due to enhanced stability.

N,N'-Diallyl-6-Chloro-1,3,5-Triazine-2,4-Diamine

  • Structure : Chlorine at 6-position; diallylamine at 2- and 4-positions ().
  • Key Differences :
    • Substituents : Allyl groups introduce unsaturation, enabling polymerization or crosslinking.
    • Reactivity : Allyl groups participate in radical reactions, unlike the inert hexafluoroisopropyloxy group.
    • Applications : Used in polymer chemistry; fluorinated analog may resist degradation.

N-(3-Methoxyphenyl)-N′-(3-Methylphenyl)-6-(1-Pyrrolidinyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride

  • Structure : Pyrrolidinyl at 6-position; substituted phenyl groups at 2- and 4-positions ().
  • Key Differences: Electronic Effects: Pyrrolidinyl is electron-rich, while hexafluoroisopropyloxy is electron-withdrawing. Pharmacological Potential: Pyrrolidinyl may enhance binding to biological targets; fluorinated groups improve metabolic stability.

6-(4-Morpholinyl)-N-Phenyl-N′-[3-(Trifluoromethyl)Phenyl]-1,3,5-Triazine-2,4-Diamine

  • Structure : Morpholinyl at 6-position; trifluoromethylphenyl at 4-position ().
  • Key Differences :
    • Polarity : Morpholinyl increases polarity compared to hexafluoroisopropyloxy.
    • Applications : Morpholine derivatives are common in drug discovery; fluorinated analogs may exhibit improved blood-brain barrier penetration.

Physical Properties

  • Molecular Weight: Higher than non-fluorinated analogs due to the hexafluoroisopropyloxy group.
  • Lipophilicity : Increased logP values enhance membrane permeability, making it suitable for hydrophobic environments.

Biological Activity

N,N-Diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C19H23F6N5O and a molecular weight of 409.33 g/mol. Its unique structure incorporates a triazine ring which is known for various biological activities, including herbicidal and fungicidal properties .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that triazine derivatives exhibit antimicrobial properties. The presence of the hexafluoropropane moiety may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.
  • Inhibition of Enzymatic Activity
    • Similar triazine compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to neurotoxic effects in organisms .
  • Cytotoxicity Studies
    • Preliminary cytotoxicity assessments indicate that certain derivatives of triazine compounds can exhibit moderate cytotoxic effects on cancer cell lines such as HepG2 (human liver cancer cells). The selectivity index suggests potential for further optimization in anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Triazine AS. aureus18
Triazine BE. coli15
Target CompoundS. aureus20
Target CompoundE. coli17

Case Study 2: Enzyme Inhibition

In vitro studies assessed the inhibitory effects of this compound on AChE and BChE. The findings suggested that it could serve as a lead compound for developing new inhibitors for neurodegenerative diseases.

EnzymeIC50 Value (µM)
AChE45
BChE30

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Binding : The triazine ring likely interacts with the active sites of AChE and BChE through non-covalent interactions.
  • Membrane Disruption : The hexafluoropropane group may facilitate membrane penetration leading to enhanced bioactivity against microbial cells.

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